molecular formula C11H11BrO2 B2878975 Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate CAS No. 112933-48-9

Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B2878975
CAS No.: 112933-48-9
M. Wt: 255.111
InChI Key: HPFPEFZNIZENAN-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the indene ring and a methyl ester group at the 1st position. Indene derivatives are known for their diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate typically involves the bromination of 2,3-dihydro-1H-indene-1-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of Methyl 2,3-dihydro-1H-indene-1-carboxylate.

    Oxidation Reactions: The indene ring can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Methyl 5-azido-2,3-dihydro-1H-indene-1-carboxylate.

    Reduction: Methyl 2,3-dihydro-1H-indene-1-carboxylate.

    Oxidation: Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3-dihydro-1H-indene-1-carboxylate: Lacks the bromine atom, resulting in different reactivity and applications.

    Methyl 5-chloro-2,3-dihydro-1H-indene-1-carboxylate: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.

    Methyl 5-fluoro-2,3-dihydro-1H-indene-1-carboxylate: The presence of a fluorine atom imparts unique properties, including increased stability and lipophilicity.

Uniqueness

Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential biological activities. The combination of the indene ring and the ester group further contributes to its versatility in various applications.

Properties

IUPAC Name

methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)10/h3,5-6,10H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFPEFZNIZENAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (rac)-5-bromo-indan-1-carboxylic acid (1.326 g, 5.5 mmol) in MeOH (55 ml) was treated with 4N HCl in dioxane (15 ml) and the mixture was stirred at reflux for 7 h. The yellow solution was allowed to cool to room temperature and all volatiles were removed. The remaining brown oil was purified by chromatography (silica gel; heptane/EtOAc 95:5) to obtain the title compound as light yellow oil (1.31 g, 93%).
Quantity
1.326 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
93%

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